molecular formula C17H30N4O4 B14382604 3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one CAS No. 88514-27-6

3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one

Katalognummer: B14382604
CAS-Nummer: 88514-27-6
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: CQNJMHMAGDTMFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one is a complex organic compound that features both morpholine and piperazine moieties

Vorbereitungsmethoden

The synthesis of 3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method involves the reaction of morpholine with an appropriate acylating agent to form the morpholin-4-yl-acetyl intermediate. This intermediate is then reacted with piperazine under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Analyse Chemischer Reaktionen

3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

3-(Morpholin-4-yl)-1-{4-[(morpholin-4-yl)acetyl]piperazin-1-yl}propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of morpholine and piperazine moieties, which confer distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

88514-27-6

Molekularformel

C17H30N4O4

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-morpholin-4-yl-1-[4-(2-morpholin-4-ylacetyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H30N4O4/c22-16(1-2-18-7-11-24-12-8-18)20-3-5-21(6-4-20)17(23)15-19-9-13-25-14-10-19/h1-15H2

InChI-Schlüssel

CQNJMHMAGDTMFH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)CCN2CCOCC2)C(=O)CN3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.